molecular formula C7H9N3O3S B1384162 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid CAS No. 63916-09-6

3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid

Cat. No. B1384162
CAS RN: 63916-09-6
M. Wt: 215.23 g/mol
InChI Key: AVUZNCBNWOIPHH-UHFFFAOYSA-N
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Description

“3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid” is a chemical compound with the molecular formula C7H9N3O3S . It is a derivative of pyrimidine, a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) . This indicates that the compound contains a pyrimidine ring with an amino group at position 4 and a thio-propanoic acid group at position 2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.23 . It is a solid at room temperature .

Scientific Research Applications

Anti-Inflammatory Activity

  • A series of derivatives of 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid demonstrated significant anti-inflammatory activity. This was assessed using the rat paw edema method, where most compounds in the series showed notable efficacy (Mokale et al., 2010).

Antitumor Agents

  • Novel antifolates based on this compound have shown promise as antitumor agents. The dual inhibitors of dihydrofolate reductase and thymidylate synthase indicated potent inhibitory activity, with one compound being the first example of its class to inhibit both human dihydrofolate reductase and human thymidylate synthase (Gangjee et al., 2005).

Molecular Docking and Synthesis Studies

  • Molecular docking studies have been conducted on derivatives of this compound, predicting their affinity with CDK4 protein. This is significant for understanding the interaction of these compounds at a molecular level, particularly in the context of cancer research (Holam et al., 2022).

Heterogeneous Catalysis

  • The compound has been used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. The use of this compound as a catalyst offers advantages like high yields, short reaction times, and mild reaction conditions (Jetti et al., 2017).

Antileishmanial Activity

  • In a study of dihydropyrimidin-(thio)one derivatives, antileishmanial activity was observed. This highlights the potential of these compounds in developing treatments against Leishmaniasis (Rode et al., 2021).

Structural Studies

  • Detailed structural studies of uracil derivatives related to this compound have been conducted. These studies are essential for understanding the molecular architecture and potential applications in various biological processes (Liu et al., 2014).

Protein Kinase Inhibition

  • Some derivatives of this compound have been synthesized and tested as inhibitors of human protein kinase CK2. This is significant in the context of cancer therapy, as CK2 is often implicated in tumor growth and survival (Golub et al., 2011).

properties

IUPAC Name

3-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUZNCBNWOIPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)SCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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